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Compound of Interest

Compound Name: Dicreatine malate

Cat. No.: B8822164

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicreatine malate is a salt formed between creatine, a popular dietary supplement known for
its role in energy metabolism in muscle and brain tissue, and malic acid, an organic compound
that plays a role in the citric acid cycle. The combination is purported to offer enhanced
solubility and bioavailability compared to creatine monohydrate. Nuclear Magnetic Resonance
(NMR) spectroscopy is a powerful analytical technique for the unambiguous structural
elucidation of such compounds. This application note provides a detailed protocol and data
interpretation guide for the characterization of dicreatine malate using one-dimensional (1D)
and two-dimensional (2D) NMR techniques.

The structural confirmation of dicreatine malate relies on identifying the characteristic signals
of both the creatine and malate moieties and observing any shifts in these signals resulting
from their ionic interaction. 2D NMR experiments, including COSY, HSQC, and HMBC, are
essential for assigning the proton and carbon signals and confirming the connectivity within the
molecule.

Predicted NMR Data for Dicreatine Malate

The following tables summarize the predicted 1H and 13C NMR chemical shifts for dicreatine
malate in a common NMR solvent such as D20. These predictions are based on the known
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chemical shifts of creatine and malic acid, with slight adjustments to account for the formation

of a salt.

Table 1: Predicted *H NMR Chemical Shifts for Dicreatine Malate in D20

Predicted Chemical Shift

Assignment Multiplicity
(3, ppm)
Creatine-CHs ~3.0 Singlet
Creatine-CHz2 ~3.9 Singlet
Malate-CH ~4.3 Doublet of doublets
Malate-CH: ~2.7,~2.5 Doublet of doublets (each)

Table 2: Predicted 3C NMR Chemical Shifts for Dicreatine Malate in D20

Assignment

Predicted Chemical Shift (6, ppm)

Creatine-CHs ~35
Creatine-CH:z ~55
Creatine-C=N ~157
Creatine-COOH ~175
Malate-CH ~70
Malate-CH: ~43
Malate-COOH (C1) ~178
Malate-COOH (C4) ~180

Experimental Protocols
Sample Preparation

e Weigh approximately 10-20 mg of the dicreatine malate sample.
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Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D20).

Ensure the sample is fully dissolved. If necessary, vortex the solution gently.

Transfer the solution to a clean, dry 5 mm NMR tube.

Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift

referencing if desired.

NMR Data Acquisition

All NMR data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher)
equipped with a broadband probe.

1D *H NMR:

Pulse Program: Standard single-pulse experiment (e.g., zg30)

Number of Scans: 16-64

Spectral Width: 12-16 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

1D 13C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

Number of Scans: 1024-4096 (or more, depending on concentration)

Spectral Width: 200-250 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds

2D COSY (Correlation Spectroscopy):
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Pulse Program: Standard COSY experiment (e.g., cosygpdgf)

Number of Increments: 256-512 in F1

Number of Scans per Increment: 8-16

Spectral Width: 12-16 ppm in both dimensions

2D HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: Standard HSQC experiment with gradient selection (e.g.,
hsqcedetgpsisp2.2)

Number of Increments: 128-256 in F1

Number of Scans per Increment: 16-32

Spectral Width (F2 - *H): 12-16 ppm

Spectral Width (F1 - 13C): 180-220 ppm

2D HMBC (Heteronuclear Multiple Bond Correlation):

e Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf)
e Number of Increments: 256-512 in F1

o Number of Scans per Increment: 32-64

e Spectral Width (F2 - 1H): 12-16 ppm

e Spectral Width (F1 - 13C): 200-250 ppm

e Long-Range Coupling Delay: Optimized for J = 8-10 Hz

Data Processing

o Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction
Decay (FID) data.
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Perform Fourier transformation.
Phase correct the spectra manually.
Calibrate the chemical shift scale to the internal standard or the residual solvent peak.

Integrate the signals in the *H NMR spectrum.

Data Interpretation and Structural Elucidation

The structural elucidation of dicreatine malate is achieved through a systematic analysis of
the 1D and 2D NMR spectra.
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NMR Structural Elucidation Workflow

¢ H NMR: The *H NMR spectrum will show characteristic singlets for the methyl and

methylene protons of the two creatine molecules. The malate moiety will exhibit a more

complex splitting pattern, with an AXz spin system for the -CH-CHz- group. The integration of

the signals should correspond to a 2:1 molar ratio of creatine to malate.

e 13C NMR: The 3C NMR spectrum will display the distinct carbon signals for both creatine and

malate. The chemical shifts of the carboxylate carbons in both molecules will be particularly
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informative about the salt formation.

e COSY: The COSY spectrum will reveal the proton-proton coupling network within the malate
moiety, confirming the connectivity between the methine and methylene protons. No cross-
peaks are expected for the creatine signals as they are singlets.

e HSQC: The HSQC spectrum will provide direct one-bond correlations between protons and
the carbons they are attached to. This is crucial for the unambiguous assignment of the
protonated carbons in both the creatine and malate structures.

e HMBC: The HMBC spectrum is key to confirming the overall structure. It will show
correlations between protons and carbons that are two or three bonds away. For instance,
the creatine methyl protons should show a correlation to the creatine methylene carbon and
the guanidinium carbon. The malate protons will show correlations to the carboxylate
carbons.

Conclusion

NMR spectroscopy is an indispensable tool for the complete structural characterization of
dicreatine malate. By employing a combination of 1D and 2D NMR experiments, researchers
can confidently verify the identity and purity of the compound. The protocols and expected data
presented in this application note provide a robust framework for scientists and drug
development professionals working with creatine derivatives and other similar salt-based
compounds. The systematic application of these NMR techniques ensures the accurate
structural elucidation necessary for quality control and regulatory compliance.
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Expected HMBC Correlations

 To cite this document: BenchChem. [Application Note: Structural Elucidation of Dicreatine
Malate using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8822164#nmr-spectroscopy-for-structural-
elucidation-of-dicreatine-malate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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